1,3,5-Tri(prop-1-yn-1-yl)benzene
Description
1,3,5-Tri(prop-1-yn-1-yl)benzene is a symmetric aromatic compound featuring a benzene core substituted with three propynyl (–C≡C–CH₃) groups at the 1, 3, and 5 positions. This structure confers rigidity and planar geometry due to the linear sp-hybridized carbon-carbon triple bonds, which extend conjugation across the aromatic system.
Structural characterization of such compounds often employs X-ray crystallography, with refinement programs like SHELXL and visualization tools like ORTEP-3 being critical for analyzing bond lengths and angles. For instance, the propynyl substituents likely exhibit C≡C bond lengths of ~1.20 Å and C–C(sp³) bonds of ~1.46 Å, consistent with analogous alkynyl-substituted aromatics.
Properties
IUPAC Name |
1,3,5-tris(prop-1-ynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-4-7-13-10-14(8-5-2)12-15(11-13)9-6-3/h10-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPESOWAMJACNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC(=CC(=C1)C#CC)C#CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tri(prop-1-yn-1-yl)benzene can be synthesized through a series of chemical reactions involving the substitution of hydrogen atoms on the benzene ring with propynyl groups. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures, followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tri(prop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the triple bonds to single bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various electrophiles such as halogens, nitro groups, or sulfonic acids.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1,3,5-Tri(prop-1-yn-1-yl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3,5-Tri(prop-1-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. The propynyl groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Benzene-1,3,5-tri(dithiocarboxylate)
This compound () replaces propynyl groups with dithiocarboxylate (–S₂C–O⁻) substituents. Key differences include:
- Electronic Effects : Dithiocarboxylates are strong electron-withdrawing groups (EWGs) due to their ionic nature, while propynyl groups are moderately electron-withdrawing via inductive effects.
- Coordination Chemistry : Dithiocarboxylates act as multidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) through sulfur and oxygen atoms . In contrast, propynyl groups may engage in weaker π-coordination or serve as sites for further functionalization (e.g., click chemistry).
1,3,5-Tris(ethynyl)benzene
This analog lacks the terminal methyl groups in propynyl substituents. The absence of –CH₃ reduces steric hindrance, enhancing π-stacking interactions in crystal packing. However, the methyl groups in 1,3,5-Tri(prop-1-yn-1-yl)benzene improve solubility in non-polar solvents.
Physicochemical Properties
Research Findings and Methodological Insights
- Crystallographic Analysis : SHELX programs (e.g., SHELXL, SHELXT) are widely used for refining crystal structures of tri-substituted benzenes, ensuring precise determination of bond parameters .
- Synthetic Challenges : Propynyl-substituted derivatives require stringent anhydrous conditions to prevent alkyne hydrolysis, whereas dithiocarboxylates necessitate controlled pH during synthesis .
Biological Activity
1,3,5-Tri(prop-1-yn-1-yl)benzene (CAS No. 1100393-59-6) is a polyynyl-substituted aromatic compound that has garnered attention for its potential biological activities. The molecular structure consists of a benzene ring with three prop-1-yn-1-yl groups, contributing to its unique chemical properties. This article explores the biological activity of this compound, including its antimicrobial properties, potential applications in drug development, and relevant research findings.
- Molecular Formula : C15H12
- Molecular Weight : 192.26 g/mol
- Structure : The compound features a linear arrangement of triple-bonded carbon atoms in the propynyl groups, which can influence its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : A study on related alkynyl compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| 2,6-dipiperidino-1,4-dibromobenzene | 0.0039 | S. aureus, E. coli |
| 2,4,6-tripyrrolidinochlorobenzene | 0.025 | E. coli |
Cytotoxicity and Safety Profile
The safety profile of this compound is essential for its application in pharmaceuticals. Risk and safety statements indicate potential hazards such as irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .
Study on Antimicrobial Efficacy
A recent study examined the antimicrobial efficacy of alkynyl compounds similar to this compound. The results highlighted that structural variations significantly affect biological activity:
- Compound Synthesis : The synthesis involved coupling triiodobenzene with phenylacetylene to produce derivatives that were tested for their antibacterial properties.
- Results : The derivatives showed varied degrees of antibacterial activity, indicating that the presence of multiple alkynyl groups enhances interaction with microbial membranes.
Structural Activity Relationship (SAR)
The SAR studies suggest that the length and branching of alkynyl chains play a crucial role in determining the biological activity of these compounds:
- Longer Chains : Generally associated with increased hydrophobicity and membrane penetration.
- Branching Effects : May influence the spatial orientation and interaction with target sites in microbial cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
